molecular formula C11H22Cl2N2O2 B12067496 tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12067496
M. Wt: 285.21 g/mol
InChI Key: ZOVAKPOSNSJIOZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound widely utilized as a versatile intermediate in pharmaceutical synthesis. Its structure consists of a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-chloroethyl substituent at the 4-position, forming a hydrochloride salt (Fig. 1). The Boc group enhances solubility and stability during synthetic processes, while the chloroethyl moiety enables further functionalization via nucleophilic substitution or coupling reactions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21ClN2O2.ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;/h4-9H2,1-3H3;1H

InChI Key

ZOVAKPOSNSJIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of N-Boc-piperazine with 2-chloroethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization and drying under inert atmosphere to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl substituent undergoes nucleophilic displacement reactions, enabling functionalization of the piperazine ring. Key findings include:

Reaction Conditions and Outcomes

NucleophileSolventBase/TemperatureYieldProduct Application
Amines (e.g., NH₃)THF/H₂OK₂CO₃, 55–65°C 79%Cyclization to piperazines
Hydroxide (OH⁻)EtOH/H₂ONaOH, reflux Alcohol formation
Thiols (RSH)DMFEt₃N, rt Thioether derivatives

Mechanistic Insights :

  • The chloroethyl group acts as an electrophilic site, facilitating SN2 reactions with amines, hydroxide, or thiols .

  • Steric hindrance from the Boc group slows reactivity compared to unprotected analogs .

Boc Deprotection via Ester Hydrolysis

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or basic conditions to yield the free amine:

Hydrolysis Conditions

ConditionReagentTemperatureOutcome
AcidicHCl (4M in dioxane)rt, 2h Free amine hydrochloride salt
BasicNaOH (1M)reflux Free amine (neutral form)

Key Observations :

  • Acidic hydrolysis is quantitative and preferred for generating water-soluble hydrochloride salts .

  • Basic hydrolysis requires careful pH control to avoid side reactions at the chloroethyl group .

Comparative Reactivity with Structural Analogs

The chloroethyl group confers distinct reactivity compared to other piperazine derivatives:

CompoundKey Reactivity Differences
tert-Butyl 4-methylpiperazine-1-carboxylate Lacks electrophilic site; limited to N-alkylation
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate Amine group enables coupling reactions (e.g., amidation)
Unprotected 4-(2-chloroethyl)piperazine Higher reactivity but prone to polymerization

Unique Advantages :

  • The Boc group stabilizes the piperazine ring during storage and reaction .

  • Chloroethyl substituent allows sequential functionalization (e.g., substitution followed by Boc removal) .

Stability and Handling Considerations

  • Storage : Stable at 2–8°C under inert gas; shelf life >2 years .

  • Incompatibilities : Strong oxidizers may degrade the chloroethyl group .

Scientific Research Applications

Synthesis Applications

The compound is primarily utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The synthesis often involves multi-step processes that allow for the efficient formation of desired products with minimal by-products.

Case Study: Synthesis of Fluphenazine Hydrochloride

One notable application is in the synthesis of fluphenazine hydrochloride, an antipsychotic medication. The reaction pathway typically involves the use of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate as an intermediate, demonstrating its significance in pharmaceutical chemistry.

Therapeutic Applications

Research indicates that tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride may have potential therapeutic applications due to its ability to modulate neurotransmitter systems.

Research Findings

Recent studies have explored the compound's efficacy in various biological models:

  • Neuroprotective Effects : In vitro studies have shown that derivatives of this compound can protect neuronal cells from toxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease .
  • Antidepressant Activity : Experimental models suggest that modifications of this compound may exhibit antidepressant-like effects, further expanding its potential therapeutic applications .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Synthesis Key intermediate in the synthesis of antipsychotic medications like fluphenazine hydrochloride.
Neuroprotective Research Potential protective effects against neurotoxicity related to Alzheimer's disease.
Antidepressant Studies Investigated for possible antidepressant properties in experimental models.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, affecting the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₁H₂₁ClN₂O₂·HCl (base formula: C₁₁H₂₁ClN₂O₂)
  • Molecular Weight : 248.76 (base compound)
  • CAS Number : 208167-83-3 (commonly referenced; alternate CAS: 180286-50-4 in some sources)
  • Physical Form : White to brown crystalline powder
  • Melting Point : 62.9–64.7°C
  • Purity : ≥97% (GC)

The compound is frequently employed in the synthesis of bioactive molecules, such as kinase inhibitors and antimicrobial agents, due to its reactive chloroethyl group and ease of Boc deprotection .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride are influenced by its substituents. Below is a comparison with key analogues:

Compound Name CAS Number Substituent Key Differences Applications
tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate 165530-45-0 3-Chloropropyl Longer alkyl chain; slower nucleophilic substitution Intermediate for extended linkers in drug conjugates
tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate 171178-45-3 4-Chlorophenyl Aromatic substituent; enhanced π-π interactions Used in CNS-targeting molecules
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride 438050-08-9 Ethyl (chiral center) Lack of chlorine; chiral synthesis applications Asymmetric catalysis or chiral building blocks
tert-Butyl 4-methylpiperazine-1-carboxylate 94378-27-3 Methyl Smaller substituent; limited reactivity Protecting-group strategies in peptide synthesis

Physicochemical Properties

A comparison of physical and chemical properties highlights functional trade-offs:

Property Target Compound tert-Butyl 4-methylpiperazine-1-carboxylate tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Melting Point 62.9–64.7°C 45–48°C 58–60°C
Log S (ESOL) -2.45 (estimated) -2.12 -2.78
Reactivity High (Cl-ethyl) Low (methyl) Moderate (Cl-propyl)
Synthetic Use Drug intermediates Protecting-group strategies Linker elongation

The target compound’s higher reactivity stems from the chloroethyl group, which facilitates cross-coupling reactions compared to methyl or chlorophenyl derivatives .

Research Findings and Case Studies

Comparison with Boron-Containing Analogues

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 470478-90-1) demonstrates how replacing chloroethyl with a boronate ester shifts utility toward Suzuki-Miyaura cross-coupling, a contrast to the target compound’s SN2 reactivity .

Biological Activity

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring with a chloroethyl substitution and a tert-butyl ester, which contributes to its chemical reactivity and biological profile. The compound's ability to cross the blood-brain barrier suggests it may have applications in treating central nervous system disorders.

  • Molecular Formula : C11H18ClN2O2
  • Molecular Weight : 232.73 g/mol
  • Appearance : White to light brown crystalline powder
  • Melting Point : 62°C to 68°C

The chloroethyl group allows for nucleophilic substitution reactions, making it a versatile precursor for further chemical modifications. The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological activities compared to its ester form.

Biological Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant biological activities such as:

  • Antimicrobial Activity : Compounds with piperazine structures are known for their antimicrobial properties, which could be beneficial in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating various inflammatory diseases.
  • Analgesic Properties : Its interaction with pain pathways suggests possible analgesic effects, warranting further investigation into its use for pain management.

The biological activity of this compound is believed to stem from its interactions with various neurotransmitter receptors and enzymes within biological systems. Preliminary studies suggest that it may bind to receptors involved in neuroactive pathways, potentially influencing mood and cognitive functions.

Study 1: Neuroactive Properties

A study investigated the pharmacological effects of this compound on animal models. Results indicated that the compound could modulate neurotransmitter levels, leading to improved outcomes in models of anxiety and depression. The ability to cross the blood-brain barrier was a significant factor in its effectiveness.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of this compound were evaluated against various bacterial strains. The results demonstrated a notable inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers in animal models
AnalgesicModulation of pain pathways
NeuroactiveImprovement in anxiety/depression models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : A typical synthesis involves functionalizing the piperazine ring via nucleophilic substitution. For example, tert-butyl piperazine-1-carboxylate can react with 2-chloroethyl derivatives in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the 2-chloroethyl group . Critical parameters include temperature control (0°C to room temperature), stoichiometric ratios (1.5 eq of chlorinating agents), and purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the product .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS). For instance, ¹H NMR in CDCl₃ typically shows peaks for the tert-butyl group (~1.4 ppm), piperazine protons (~3.5 ppm), and chloroethyl signals (~3.7 ppm). MS (ESI) often confirms the molecular ion [M+H]⁺ at m/z 293.1 . High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment (>95%) .

Advanced Research Questions

Q. What strategies are employed to address stereochemical challenges during the synthesis of piperazine derivatives like this compound?

  • Methodological Answer : Stereoselective synthesis may utilize chiral auxiliaries or enantioselective catalysis. For example, reductive amination of ketones with NaHB(OAc)₃ in DCM/HOAc can control diastereomer formation, as seen in analogous cyclohexyl-piperazine syntheses . Racemic mixtures can be resolved using chiral column chromatography or enzymatic resolution .

Q. How can researchers analyze and mitigate byproduct formation during the chlorination step of the 2-chloroethyl group?

  • Methodological Answer : Byproducts like di-chloroethyl adducts or elimination products (e.g., vinyl derivatives) are monitored via LC-MS. Reaction optimization includes:

  • Limiting excess chlorinating agents (e.g., SOCl₂ or methane sulfonyl chloride).
  • Using anhydrous conditions to prevent hydrolysis.
  • Quenching reactions with aqueous NaHCO₃ to neutralize residual reagents .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how do solvent choices impact crystal packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard . Crystal growth is achieved via slow evaporation in solvents like ethyl acetate/hexane. Hydrogen-bonding patterns (e.g., N–H···O interactions) and π-stacking of aromatic groups influence packing, as observed in tert-butyl piperazine carboxylate analogs .

Application-Oriented Questions

Q. How is this compound utilized as a precursor in drug discovery, particularly for targeting enzyme inhibitors?

  • Methodological Answer : The 2-chloroethyl group serves as a leaving group for further functionalization. For instance, it can undergo nucleophilic displacement with amines to generate tertiary amines for kinase or prolyl-hydroxylase inhibitors (e.g., HIF-PH inhibitors) . In vitro assays using HEK293 cells or enzymatic kinetic studies validate target engagement .

Q. What computational methods are used to predict the pharmacokinetic properties of derivatives of this compound?

  • Methodological Answer : Tools like SwissADME predict log P (lipophilicity), topological polar surface area (TPSA), and GI absorption. For example, the tert-butyl group enhances metabolic stability, while the chloroethyl chain may increase blood-brain barrier permeability. Molecular dynamics simulations model interactions with targets like GPCRs .

Troubleshooting & Data Analysis

Q. How should researchers resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Contaminants (e.g., residual solvents or starting materials) are identified via 2D NMR (COSY, HSQC) or spiking experiments. For example, a peak at ~1.2 ppm may indicate unreacted tert-butyl carbamate, requiring re-purification . Deuterated solvents must be rigorously dried to prevent signal splitting .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they affect bioactivity?

  • Methodological Answer : Differential scanning calorimetry (DSC) and powder XRD identify polymorphs. For instance, Form I (mp 109–111°C) vs. Form II (mp 95–98°C) may exhibit varying dissolution rates, impacting in vitro potency. Stability studies under accelerated conditions (40°C/75% RH) guide formulation choices .

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